6-Bromo-3-hydroxy-indole-2-carboxylic acid
Overview
Description
6-Bromo-3-hydroxy-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Bromo-3-hydroxy-indole-2-carboxylic acid typically involves the bromination of 3-hydroxy-indole-2-carboxylic acid. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-3-hydroxy-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to drive the reactions to completion. Major products formed from these reactions include various substituted indole derivatives with potential biological activities.
Scientific Research Applications
6-Bromo-3-hydroxy-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Research has shown that indole derivatives can bind to multiple receptors with high affinity, leading to their diverse biological effects .
Comparison with Similar Compounds
6-Bromo-3-hydroxy-indole-2-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoindole-3-carboxaldehyde:
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
6-Bromo-3-hydroxy-indole-2-carboxylic acid (C9H6BrNO3) is a derivative of indole, a well-known heterocyclic compound with significant biological relevance. This compound has garnered attention due to its diverse biological activities, including potential applications in antiviral, anticancer, and antimicrobial therapies. The compound's mechanism of action primarily involves interactions with various molecular targets, which can lead to significant therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. For instance, a related compound demonstrated complete inhibition of the virus replication at a concentration of 52.0 μM, indicating a promising avenue for developing antiviral drugs for COVID-19 prevention and treatment. The compound exhibited an IC50 of 1.06 μg/mL and a high selectivity index (SI = 78.6), showcasing its efficacy against viral infections .
Anticancer Activity
Indole derivatives, including this compound, have shown notable anticancer properties. A comparative analysis reveals that structural modifications at the indole ring significantly influence apoptotic activity in cancer cells. For example, compounds with similar structures have demonstrated substantial cytotoxic effects against various cancer cell lines such as MCF-7 and U-937, with IC50 values in the low micromolar range .
Table 1: Summary of Anticancer Activity of Indole Derivatives
Compound Name | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | <1.0 | Induces apoptosis via caspase activation |
5-Methyl-3-phenyl-indole-2-carboxylic acid | T47D | 0.1 | Inhibits tubulin polymerization |
Indole-2-carboxylic acid derivative | U-937 | 0.9 | Apoptotic activity |
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes involved in disease progression. This compound may inhibit critical pathways that cancer cells exploit for growth and survival, such as tubulin polymerization and enzyme inhibition .
Study on Antiviral Efficacy
A study published in 2023 examined the antiviral effects of a related indole derivative against SARS-CoV-2. The results indicated that the compound effectively inhibited viral replication and demonstrated interferon-inducing activity, which is crucial for enhancing the host's immune response .
Study on Anticancer Properties
Another research effort focused on the anticancer properties of indole derivatives, revealing that substitution at the 3-position significantly enhances apoptotic activity in breast cancer cells (T47D). The study reported a remarkable increase in efficacy with certain structural modifications, emphasizing the importance of chemical structure in therapeutic outcomes .
Properties
IUPAC Name |
6-bromo-3-hydroxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-2-5-6(3-4)11-7(8(5)12)9(13)14/h1-3,11-12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZZGOSDJBNFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743664 | |
Record name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876480-09-0 | |
Record name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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